molecular formula C7H4Br2INO2 B8514720 3,5-Dibromo-4-iodo-2-methylnitrobenzene

3,5-Dibromo-4-iodo-2-methylnitrobenzene

Cat. No.: B8514720
M. Wt: 420.82 g/mol
InChI Key: HRFCNPGUMVHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-iodo-2-methylnitrobenzene is a useful research compound. Its molecular formula is C7H4Br2INO2 and its molecular weight is 420.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4Br2INO2

Molecular Weight

420.82 g/mol

IUPAC Name

1,3-dibromo-2-iodo-4-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4Br2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3

InChI Key

HRFCNPGUMVHKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)I)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,6-dibromo-3-methyl-4-nitrophenol (2 g, 6.43 mmol) in CH2Cl2 (20 mL) at 0° C. was added Et3N (1.34 mL, 9.5 mmol) followed by dropwise addition of Tf2O (1.2 mL, 7 mmol). After warming to 20° C. and stirring 2 hr, the reaction was quenched with H2O . The organic layer was washed 1× with H2O and brine before drying over MgSO4. Without further purification, the resulting black oil, obtained after removal of the volatiles under vacuum, along with NaI (2 g, 13 mmol) was heated at 100° C. in DMF (15 mL) for 16 hr. Upon cooling, the reaction was diluted with Et2O, washed 2× with H2O and once with brine. After drying over MgSO4, the residue, obtained after removal of the volatiles under vacuum, was chromatographed on silica gel using 2-5% EtOAc/hexane as an eluent to yield 1.38 g of 3,5-dibromo-4-iodo-2-methylnitrobenzene (50%) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.